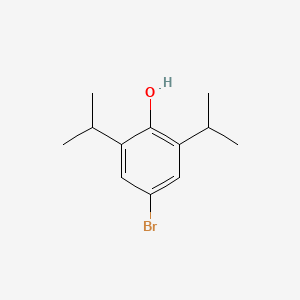
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound known for its unique structural properties. This compound is part of a class of molecules that have significant roles in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride typically involves several steps:
Formation of the Azetidine Core: : This involves cyclization reactions often starting from appropriate precursors, involving reagents like triphosgene and a base such as triethylamine.
Incorporation of the Isoquinoline Moiety: : This step might involve a coupling reaction, utilizing reagents like 3,4-dihydroisoquinoline under suitable conditions.
Attachment of the Benzonitrile Group: : The final steps typically include a coupling or acylation reaction to attach the benzonitrile group to the azetidine core.
Industrial Production Methods: Industrial production often scales these reactions with careful optimization of conditions to ensure high yields and purity. Large-scale synthesis may require specialized equipment to handle the intermediates and by-products efficiently.
化学反应分析
Types of Reactions It Undergoes:
Oxidation and Reduction: : This compound can undergo oxidation to form different derivatives or reduction under appropriate conditions, involving reagents like lithium aluminum hydride for reduction.
Substitution Reactions: : Given the functional groups present, it can participate in various substitution reactions, particularly nucleophilic substitutions.
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Examples include lithium aluminum hydride, sodium borohydride.
Solvents: : Reactions often use solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Major Products Formed: Depending on the reactions, major products might include different oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: : Used as a building block in the synthesis of more complex organic molecules.
Biochemical Studies: : The compound may act as a probe or a reagent in biochemical assays to study protein-ligand interactions.
Pharmaceutical Research: : Potentially explored for its biological activity, possibly as a precursor or a component in drug synthesis.
Material Science: : Utilized in the creation of new materials with unique properties, possibly in polymer science or nanotechnology.
作用机制
The mechanism by which 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride exerts its effects is dependent on its chemical structure, allowing it to interact with various biological targets. It may act by binding to specific proteins or enzymes, altering their function and affecting biological pathways.
相似化合物的比较
Similar Compounds:
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile
3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
3,4-Dihydroisoquinoline derivatives
Uniqueness: Compared to other similar compounds, 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride features a unique combination of the azetidine and isoquinoline moieties, providing distinct physicochemical properties and reactivity profiles.
This is a snapshot of a fascinating compound with diverse applications and unique structural properties. The real magic is in how it’s used to uncover mysteries of chemistry and biology, creating innovative solutions in science and industry. If there’s anything else you want to deep dive into, you know where to find me!
属性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c21-11-15-4-3-7-17(10-15)20(24)23-13-19(14-23)22-9-8-16-5-1-2-6-18(16)12-22;/h1-7,10,19H,8-9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQZPGTBKDZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC(=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)


![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)


